molecular formula C14H24N2 B2762548 (R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline CAS No. 2165753-78-4

(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

Cat. No.: B2762548
CAS No.: 2165753-78-4
M. Wt: 220.36
InChI Key: XPLBIDDEKDMKPD-LLVKDONJSA-N
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Description

(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral organic compound that serves as a valuable aniline-based building block in medicinal chemistry and pharmaceutical research. Its structure features a benzylic amine group and a bulky, chiral 3,3-dimethylbutan-2-yl moiety, which is often explored for its potential to influence the stereochemistry and binding affinity of drug candidates. The specific (R)-enantiomer is of particular interest for creating targeted molecules with defined chiral centers. Main Applications & Research Value: This compound is primarily used as a key synthetic intermediate. Its applications include serving as a precursor in the synthesis of complex small molecules for drug discovery programs . Researchers value it for the development of compounds where a chiral amine group is connected to an aromatic system, a common pharmacophore in active pharmaceutical ingredients (APIs). The steric bulk of the 3,3-dimethylbutan-2-yl group can be leveraged to modulate the lipophilicity and metabolic stability of lead compounds. Handling and Usage: this compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-[[[(2R)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBIDDEKDMKPD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the reaction of aniline derivatives with tert-butyl-containing reagents. One common method includes the alkylation of aniline with ®-3,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various reactions .

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for studying enantioselective processes .

Medicine

In medicine, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity patterns make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

Enantiomeric pairs often exhibit distinct biological activities and crystallization behaviors. For example, the S-configuration may lead to altered interactions with chiral receptors or enzymes .

2.1.2. 4-Fluoro-N-isopropyl-N-(((2R,3S)-3-propyloxiran-2-yl)methyl)aniline (1k) This analog () replaces the dimethylbutan-2-yl group with an oxirane-containing substituent.

2.1.3. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
This compound () features a bulky tris-pyrazolylmethyl group instead of the tertiary amine. The pyrazole rings enable coordination to metal centers, making it a candidate for catalytic applications. However, its larger size may reduce membrane permeability in biological systems compared to the target compound .

Physicochemical Properties

Solubility

  • The target compound’s dimethylbutan-2-yl group enhances lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane.
  • In contrast, 4-(tris(4-methylpyrazolyl)methyl)aniline () has methyl groups that improve solubility in polar aprotic solvents (e.g., DMSO) but reduce compatibility with non-polar media .

Stability

  • The target compound’s tertiary amine is less prone to oxidation compared to secondary amines (e.g., 3-chloro-4-fluoro-N-{[pyrazolyl]methyl}aniline in ).
  • DFT calculations on 4-(tris(4-methylpyrazolyl)methyl)aniline () suggest thermodynamic stability (ΔG = −45.2 kcal/mol) due to resonance stabilization of the tris-pyrazolyl group, which is absent in the target compound .
Spectroscopic Data Comparison
Property Target Compound (Predicted) 4-(Tris(4-methylpyrazolyl)methyl)aniline
¹H NMR (δ, ppm) Aromatic protons: ~6.5–7.2; CH₃: ~1.0–1.5 Aromatic: 7.3–7.5; Pyrazole CH₃: 2.3–2.5
¹³C NMR (δ, ppm) Quaternary C (amine): ~60–70; CH₃: ~20–25 Pyrazole C: 141.9; Aniline C: 130.1
IR (cm⁻¹) N-H stretch: ~3350; C-N: ~1250 N-H: 3448; C=N (pyrazole): 1626

Biological Activity

(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline, with the CAS number 2165753-78-4, is a chiral compound notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₄N₂
  • Molecular Weight : 220.35 g/mol
  • Structure : The compound features a tert-butyl group that contributes to its steric hindrance and unique reactivity patterns, making it a valuable tool in medicinal chemistry and biological research .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity and selectivity towards enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Enzyme Inhibition

The compound's chiral nature allows for selective interactions with enzymes. It may act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways relevant to disease states. For example, similar compounds have been shown to inhibit mitochondrial ATP synthase, which is critical in cancer metabolism .

Case Studies

  • Methyl Scanning Approach : A study investigated the effects of methylation on peptide analogs related to this compound. The findings indicated that small modifications could significantly enhance biological activity, suggesting a similar approach could be beneficial for this compound .
  • Synthesis and Activity Correlation : Research into related compounds has demonstrated that structural variations can lead to significant differences in biological activity. For instance, changes in the alkyl chain length or branching can influence binding affinity and selectivity for specific targets.

Comparative Analysis

CompoundStructureBiological ActivityNotes
This compoundChiral amine with tert-butyl groupPotential anticancer and enzyme modulationLimited direct studies available
Efrapeptin CPeptidic natural productPotent against MCF-7 cellsInhibits mitochondrial ATP synthase
Analog 1fMethylated derivativeEnhanced stability and potencyShows increased hydrophobicity

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Investigating its interactions at the molecular level through in vitro and in vivo studies will provide insights into its therapeutic potential. Additionally, exploring structure-activity relationships will aid in optimizing its efficacy for drug development.

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